Several synthetic routes for (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide have been described in scientific literature. A common approach involves a multi-step process starting from commercially available (S)-pyroglutamic acid. [] Key steps include the protection of the carboxylic acid group, alkylation to introduce the propyl substituent, deprotection, and finally, coupling with (S)-2-aminobutanamide to yield the target compound. [] Optimization of these synthetic steps has been a focus of research, aiming for improved yields and enantiomeric purity.
The molecular structure of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide features a chiral center at both the 2-position of the butanamide moiety and the 4-position of the pyrrolidone ring. The (S,S)-configuration is crucial for its biological activity, as stereoisomers with different configurations exhibit reduced affinity for SV2A. [] X-ray crystallography studies have provided detailed insights into the three-dimensional conformation of the molecule, revealing key structural features that contribute to its binding affinity.
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide exerts its effects primarily through high-affinity binding to SV2A, a protein found on synaptic vesicles in neurons. [] While the exact mechanism by which this interaction translates into antiepileptic effects is still under investigation, it is hypothesized that (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide modulates the release of neurotransmitters, particularly glutamate and GABA, thereby restoring the balance of excitatory and inhibitory signaling in the brain. [] Research using radiolabeled (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide has been instrumental in characterizing its binding kinetics and distribution in the brain, providing valuable insights into its mechanism of action. []
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide is a white to off-white powder with a molecular weight of 226.32 g/mol. It is freely soluble in water and ethanol, and its solubility is pH-dependent. [] Its melting point has been reported to be in the range of 105-107 °C. [] Understanding the physical and chemical properties of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide is crucial for its formulation, storage, and for predicting its behavior in biological systems.
Beyond its potential as an antiepileptic drug, (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide has found applications in various scientific research areas:* Epilepsy Research: As a potent and selective SV2A ligand, it serves as a valuable pharmacological tool for studying the role of SV2A in epilepsy and for developing novel antiepileptic therapies. [] Radiolabeled (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide has been used in autoradiography studies to map the distribution of SV2A in the brain and to assess changes in SV2A expression in animal models of epilepsy. []* Neurotransmitter Release Studies: The interaction of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide with SV2A has provided valuable insights into the molecular mechanisms regulating neurotransmitter release. Researchers have used this compound to investigate the role of SV2A in synaptic vesicle trafficking, priming, and fusion, contributing to a deeper understanding of neuronal communication.* Drug Discovery and Development: (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide serves as a lead compound for developing novel SV2A ligands with improved pharmacological properties. Structure-activity relationship studies have identified key structural features that contribute to its binding affinity and anticonvulsant activity. [] This knowledge is being applied to design and synthesize novel antiepileptic drugs with enhanced efficacy, reduced side effects, and improved pharmacokinetic profiles.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9